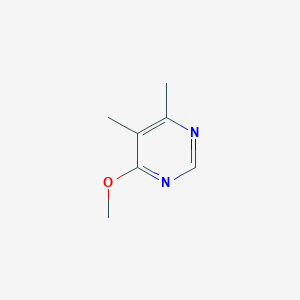

4-Methoxy-5,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

4-methoxy-5,6-dimethylpyrimidine |

InChI |

InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)10-3/h4H,1-3H3 |

InChI Key |

KUWABBHSSROSGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN=C1OC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-Methoxy-5,6-dimethylpyrimidine Core

The synthesis of the this compound core can be approached through several strategic pathways. These methods focus on the efficient assembly of the pyrimidine (B1678525) ring and the precise introduction of the required substituents.

Cyclization Reactions Utilizing Precursors for Pyrimidine Ring Formation

The fundamental approach to constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. In the case of this compound, a key precursor is acetylacetone (B45752), which provides the carbon backbone for positions 4, 5, and 6 of the pyrimidine ring. The reaction of acetylacetone with a suitable amidine, such as formamidine (B1211174) or its derivatives, leads to the formation of the 4,6-dimethylpyrimidin-2-ol.

A notable one-pot synthesis involves the reaction of aniline (B41778) with cyanamide (B42294) in the presence of an aqueous acid to form a phenylguanidinium (B1229882) salt. google.com This intermediate is then reacted with acetylacetone in the presence of a base to yield (4,6-dimethylpyrimidin-2-yl)-phenylamine. google.com While this method does not directly produce the target compound, it illustrates the core cyclization strategy.

Another approach involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an iron(II)-complex, offering a regioselective route to various pyrimidine derivatives. organic-chemistry.org

Introduction of the Methoxy (B1213986) Group at the 4-Position

The introduction of the methoxy group at the 4-position is typically achieved through the conversion of a precursor, often a 4-hydroxypyrimidine (B43898) or a 4-chloropyrimidine. For instance, 4,6-dihydroxypyrimidines can be converted to their corresponding dichloropyrimidines, which then undergo nucleophilic substitution with sodium methoxide (B1231860). google.com A patented method describes the preparation of 5-methoxy-4,6-dichloropyrimidine from 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium using phosphorus trichloride. google.com This highlights a common strategy where a hydroxyl group is first converted to a better leaving group, like chlorine, to facilitate the introduction of the methoxy group.

An alternative route involves the direct methylation of a hydroxypyrimidine, though this can sometimes lead to N-methylation as a competing reaction. The choice of methylating agent and reaction conditions is crucial to favor O-methylation.

Installation of Methyl Groups at the 5 and 6 Positions

The methyl groups at the 5 and 6 positions are often incorporated from the outset through the choice of the starting 1,3-dicarbonyl compound. As mentioned, acetylacetone is the ideal precursor for introducing the two methyl groups at what will become the 5 and 6 positions of the pyrimidine ring.

In cases where the pyrimidine core is already formed without these methyl groups, their subsequent introduction can be challenging. Enzymatic methylation at the 5-position of the pyrimidine ring is a known biological process, particularly in the formation of thymine. umich.edu However, chemical methods for direct C-methylation of the pyrimidine ring are less common and often require specific activating groups.

Multi-Step Synthetic Approaches from Simpler Pyrimidine Derivatives

The synthesis of this compound can also be accomplished through a series of functional group manipulations starting from a more basic pyrimidine scaffold. For example, one could start with a commercially available 5,6-dimethylpyrimidine derivative and introduce the methoxy group at the 4-position. researchgate.net This often involves a sequence of reactions, such as oxidation to a pyrimidinone, followed by chlorination and then methoxylation.

A study on the synthesis of 4,6-dimethylpyrimidine (B31164) 2-thiosubstituted derivatives starts with the reaction of acetylacetone with thiourea (B124793) to form 4,6-dimethylpyrimidine-2-thiol. researchgate.net This thiol can then be a versatile intermediate for further functionalization.

| Starting Materials | Reagents/Conditions | Intermediate/Product | Reference |

| Aniline, Cyanamide, Acetylacetone | 1. Aqueous acid; 2. Aqueous base | (4,6-dimethylpyrimidin-2-yl)-phenylamine | google.com |

| 4,6-dihydroxy-5-methoxypyrimidine sodium | Phosphorus trichloride, 110-120 °C | 5-methoxy-4,6-dichloropyrimidine | google.com |

| Acetylacetone, Thiourea | Hydrochloric acid, Ethyl alcohol | 4,6-dimethylpyrimidine-2-thiol hydrochloride | researchgate.net |

Functional Group Interconversions and Derivatization

Once the this compound core is synthesized, it can undergo various transformations to produce a range of derivatives. These reactions are crucial for exploring the chemical space around this scaffold for various applications.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Precursors

A powerful method for the derivatization of pyrimidines is Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective on pyrimidine rings that are activated by electron-withdrawing groups and contain a good leaving group, typically a halogen. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing derivatives of this compound, a common strategy involves starting with a halogenated precursor, such as 4-chloro-5,6-dimethylpyrimidine. The chlorine atom at the 4-position can be readily displaced by a variety of nucleophiles. For the synthesis of the target compound itself, sodium methoxide would be the nucleophile of choice.

The reactivity of halogenated pyrimidines in SNAr reactions is influenced by the nature and position of other substituents on the ring. nih.gov Electron-withdrawing groups enhance the electrophilicity of the carbon atom bearing the halogen, facilitating nucleophilic attack. libretexts.orgmasterorganicchemistry.com The presence of the two methyl groups at positions 5 and 6 in the target compound's precursor will have an electronic and steric influence on the reaction rate.

The general mechanism for SNAr on a pyrimidine ring involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide ion to restore aromaticity. libretexts.org

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | PEG 400, 120 °C | Substituted aminopyrimidines | nih.gov |

| 4-chlorothieno[3,2-d]-pyrimidine | 2-trifluoromethylaniline | - | N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine | nih.gov |

| 4,6-Dichloropyrimidines | Amines | Triethylamine | Mono-substituted aminopyrimidines | nih.gov |

Alkylation and Arylation Reactions on the Pyrimidine Core

The functionalization of the pyrimidine ring through the introduction of alkyl and aryl groups is a fundamental strategy for creating diverse chemical entities. Due to the electron-deficient nature of the pyrimidine ring, direct electrophilic substitution is generally challenging. wikipedia.org However, the presence of activating groups can facilitate such reactions.

Alkylation of pyrimidines can be achieved through various methods. While direct C-H alkylation is an area of ongoing research, more established methods often involve the use of organometallic reagents or the activation of the pyrimidine ring. For instance, reactions with Grignard or alkyllithium reagents can lead to the formation of 4-alkyl derivatives after an aromatization step. wikipedia.org

Arylation of the pyrimidine core has been successfully accomplished through transition-metal-catalyzed cross-coupling reactions. thieme-connect.com Palladium-catalyzed reactions, in particular, have proven effective for the C-H arylation of pyrimidines. nih.govacs.org These methods often utilize aryl halides as coupling partners. The pyrimidine ring itself can act as a directing group in C-H activation processes, guiding the regioselective introduction of aryl substituents. nih.govacs.orgresearchgate.net

Table 1: Examples of Alkylation and Arylation Reactions on Pyrimidines

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Grignard or Alkyllithium Reagents | 4-Alkylpyrimidine |

| Arylation | Pd-catalysis, Aryl Halides | C-H Arylated Pyrimidine |

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling) for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and the Suzuki cross-coupling reaction is a prominent example. nih.govnih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net

For pyrimidine derivatives, Suzuki cross-coupling offers a versatile method for introducing aryl and heteroaryl substituents. researchgate.netmdpi.com The reaction can be performed on halopyrimidines, such as chloropyrimidines, to afford the corresponding substituted products. nih.govresearchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net For instance, one-pot, regioselective double Suzuki couplings of dichloropyrimidines have been developed, allowing for the efficient synthesis of diarylated pyrimidines. nih.gov

Table 2: Key Parameters in Suzuki Cross-Coupling of Pyrimidines

| Parameter | Options | Impact on Reaction |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, etc. researchgate.netresearchgate.net | Influences reaction efficiency and scope. |

| Base | K₂CO₃, K₃PO₄, etc. researchgate.netresearchgate.net | Essential for the catalytic cycle. |

| Solvent | Toluene, Dioxane, Ethanol (B145695)/Water mixtures. nih.govresearchgate.netmdpi.com | Affects solubility and reactivity. nih.gov |

| Leaving Group | Cl, Br, I. nih.govresearchgate.net | Reactivity generally follows the order I > Br > Cl. |

Lithiation-Mediated Functionalization at C-6 and Other Positions

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netresearchgate.net In the context of pyrimidines, lithiation can be directed to specific positions by the presence of certain substituents. For 4-substituted pyrimidines, lithiation often occurs at the C-5 position. researchgate.net

However, functionalization at the C-6 position is also of significant interest. nih.govresearchgate.netacs.org The use of strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can facilitate the deprotonation of the pyrimidine ring at specific sites. researchgate.netresearchgate.netmdpi.com The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. researchgate.netmdpi.com For example, lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at C-6, followed by reaction with aldehydes and ketones, has been demonstrated as a route to new building blocks. mdpi.comnih.gov The stability of the lithiated intermediate is a critical factor, and additives like bis(2-dimethylaminoethyl)ether can enhance both the degree of lithiation and the stability of the intermediate. mdpi.comnih.gov

Table 3: Reagents for Lithiation-Mediated Functionalization

| Reagent Type | Specific Examples | Role in the Reaction |

| Strong Base | LDA, LTMP. researchgate.netresearchgate.netmdpi.com | Deprotonation of the pyrimidine ring. |

| Electrophile | Aldehydes, Ketones, D₂O. mdpi.com | Quenches the lithiated intermediate to introduce a new functional group. |

| Additive | bis(2-dimethylaminoethyl)ether. mdpi.comnih.gov | Increases the yield and stability of the lithiated intermediate. mdpi.comnih.gov |

Reactivity and Transformations of Sulfur-Containing Pyrimidine Derivatives (e.g., Thiosulfoesters, Sulfenamides)

Sulfur-containing pyrimidine derivatives are versatile intermediates in organic synthesis. The introduction of a sulfur functional group can activate the pyrimidine ring for further transformations. For example, thiones can be converted to the corresponding chloro derivatives, which are then susceptible to nucleophilic substitution. bhu.ac.in

While specific research on thiosulfoesters and sulfenamides of this compound is not extensively detailed in the provided search results, the general reactivity of sulfur-containing heterocycles provides a framework for understanding their potential transformations. These functional groups can participate in a variety of reactions, including cross-coupling, oxidation, and reduction, to generate a diverse array of substituted pyrimidines.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and functionalize pyrimidines is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic Studies of Condensation and Cyclization Reactions

The synthesis of the pyrimidine ring often involves the condensation and cyclization of acyclic precursors. A classic example is the Pinner synthesis, which involves the condensation of an amidine with a β-keto ester or β-diketone. slideshare.net The mechanism proceeds through a series of steps including protonation, nucleophilic attack, dehydration, and deprotonation to form the heterocyclic ring. slideshare.net

The de novo biosynthesis of pyrimidines in biological systems also provides insights into these fundamental reactions. This pathway involves the formation of carbamoyl (B1232498) aspartate, followed by cyclization to dihydroorotate. numberanalytics.commicrobenotes.comcreative-proteomics.com The enzymatic mechanisms that catalyze these steps have been studied to understand the intricate details of bond formation. umich.edunih.gov

Analysis of Nucleophilic Attack Pathways in Pyrimidine Transformations

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgslideshare.netresearchgate.net The regioselectivity of nucleophilic substitution is a key aspect of pyrimidine chemistry.

When a leaving group is present, nucleophilic aromatic substitution (SNAr) can occur. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction pathway. For pyridines, and by extension pyrimidines, attack at the C-2 and C-4 positions is favored because the negative charge of the intermediate can be delocalized onto the ring nitrogen atom, which is not possible with attack at C-3. stackexchange.comquimicaorganica.org Computational studies using frontier molecular orbital theory suggest that the LUMO coefficient is higher at C-4 compared to C-2, which can also explain the preference for attack at the C-4 position. stackexchange.com In enzymatic reactions, nucleophilic attack at C-6 of the pyrimidine ring is a common activation strategy. umich.edu

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

High-Resolution ¹H NMR Spectroscopy

A high-resolution ¹H NMR spectrum for 4-Methoxy-5,6-dimethylpyrimidine would be expected to show distinct signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring, the protons of the methoxy (B1213986) group, and the protons of the two methyl groups at positions 5 and 6. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz) would confirm the connectivity of the molecule.

However, specific experimental ¹H NMR data for this compound could not be located in the searched resources.

¹³C NMR Spectroscopy, Including DEPT and 2D NMR Techniques

A ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbon atoms of the pyrimidine ring, the methoxy carbon, and the two methyl carbons.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For instance, a DEPT-135 experiment would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons would be absent. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further establish the connectivity between protons and carbons.

Despite the utility of these techniques, specific ¹³C NMR, DEPT, or 2D NMR data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight (138.17 g/mol ). The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the ring, or the loss of formaldehyde (B43269) (CH₂O) or a carbon monoxide (CO) molecule, which are common fragmentation pathways for methoxy-substituted aromatic compounds.

A detailed experimental mass spectrum and fragmentation analysis for this compound could not be found.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations from the aromatic and methyl groups.

C=N and C=C stretching vibrations within the pyrimidine ring.

C-O stretching of the methoxy group.

Various bending vibrations that are characteristic of the substituted pyrimidine structure.

Specific FT-IR spectral data, including a table of vibrational frequencies and their assignments for this compound, are not documented in the available sources.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the pyrimidine ring, which are often strong in Raman scattering. The vibrations of the C-C and C-N bonds of the heterocyclic ring would also be prominent.

No experimental Raman spectral data for this compound could be located.

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical properties of this compound are dictated by its electronic structure and how it interacts with light. The following subsections explore its behavior when subjected to ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

For the parent compound, 4,6-dimethylpyrimidine (B31164), the National Institute of Standards and Technology (NIST) has reported its UV/Visible spectrum. nist.gov Typically, pyrimidine and its derivatives exhibit absorption bands in the UV region corresponding to n→π* and π→π* electronic transitions. The introduction of a methoxy group, which can act as an auxochrome, is expected to cause a shift in these absorption bands, likely a bathochromic (red) shift, due to the extension of the conjugated system and the electron-donating nature of the methoxy group.

Theoretical studies on similar pyrimidine derivatives, such as 2,4-dichloro-5-nitropyrimidine (B15318) and 4-methyl-2-(methylthio)pyrimidine, have utilized Time-Dependent Density Functional Theory (TD-DFT) to calculate their electronic absorption spectra, showing good correlation with experimental data. nih.gov A similar computational approach would be necessary to predict the precise absorption maxima of this compound in the absence of experimental spectra.

Fluorescence Emission Studies and Quantum Yield Determination

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process.

There is no specific data in the literature regarding the fluorescence emission spectrum or the quantum yield of this compound. However, studies on other substituted pyrimidines suggest that the pyrimidine core can be part of a fluorophore. For example, a study on 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde, a more complex pyrimidine derivative, reported its fluorescence quantum yield in ethanol (B145695). researchgate.netnih.gov This indicates that pyrimidine derivatives have the potential to be fluorescent, and the quantum yield is highly dependent on the specific substituents and their positions on the pyrimidine ring. The presence of electron-donating groups, such as a methoxy group, can in some cases enhance fluorescence. nih.gov

The determination of the fluorescence quantum yield for this compound would require experimental measurements, typically using a comparative method with a well-characterized standard.

Solvatochromism Effects on Electronic Spectra

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. This effect provides valuable information about the difference in polarity between the ground and excited states of a molecule.

Specific studies on the solvatochromic behavior of this compound have not been reported. However, research on other pyrimidine derivatives, such as 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones, has demonstrated significant solvatochromic effects. nih.gov In these compounds, the electronic excitation can lead to a substantial change in the dipole moment, causing the absorption and emission spectra to shift in solvents of different polarities. nih.gov

Given the presence of the polar methoxy group and the nitrogen atoms in the pyrimidine ring, it is plausible that this compound would also exhibit solvatochromism. A systematic study of its UV-Vis absorption and fluorescence emission spectra in a range of solvents with varying polarities would be required to quantify this effect and to understand the nature of its excited state.

Computational and Theoretical Investigations of this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed computational and theoretical chemistry investigations focusing specifically on the compound This compound are not presently available. While extensive research exists for the broader class of pyrimidine derivatives, data and analysis pertaining to the unique electronic structure, reactivity, and conformational dynamics of this particular molecule have not been published.

Computational chemistry is a powerful tool for elucidating the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to predict optimized molecular geometries and vibrational frequencies, offering insights into the three-dimensional arrangement of atoms and their characteristic modes of vibration. Further analyses, including Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, help in understanding a molecule's kinetic stability and chemical reactivity.

Moreover, methods like Molecular Electrostatic Potential (MEP) mapping are employed to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular charge transfer and the stabilizing effects of electron delocalization. The distribution of atomic charges, often calculated using methods like Mulliken population analysis, further quantifies the electronic landscape of a molecule.

In addition to these quantum chemical calculations, Molecular Dynamics (MD) simulations offer a means to explore the conformational space of a molecule over time, providing a dynamic perspective on its flexibility and intermolecular interactions.

While studies on related pyrimidine derivatives have utilized these computational methods to explore their biological and chemical properties, no such specific data has been reported for this compound. The absence of this information in the public domain prevents a detailed analysis as per the requested outline. Further experimental and theoretical research is required to characterize the computational and theoretical profile of this specific pyrimidine derivative.

Computational and Theoretical Chemistry Investigations

In Silico Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery and materials science for predicting the biological activity or specific properties of a compound based on its molecular structure. For 4-Methoxy-5,6-dimethylpyrimidine, while specific SAR studies are not widely published, the established methodologies for related pyrimidine (B1678525) derivatives provide a clear framework for how such investigations would be conducted. These studies typically involve the generation of a dataset of related compounds with known activities and the subsequent development of predictive models.

The process often begins with the creation of a library of virtual analogs of this compound, where systematic modifications are made to the methoxy (B1213986) and dimethyl groups. Computational tools are then used to calculate a variety of molecular descriptors for each analog. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding how the molecule might interact with biological targets or metal surfaces.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for determining how well the molecule can fit into a binding site of a protein or adsorb onto a surface.

Hydrophobic Descriptors: These describe the water-repelling character of the molecule, often quantified by the logarithm of the partition coefficient (logP). This is a key factor in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug.

Once these descriptors are calculated, quantitative structure-activity relationship (QSAR) models can be developed. These are mathematical equations that correlate the descriptors with the observed activity. For instance, a QSAR model for anticancer activity might reveal that a higher HOMO energy and a specific range of molecular volume are correlated with increased potency. Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more promising candidates. ajchem-a.comresearchgate.netmdpi.com

Molecular docking simulations are another key component of in silico SAR. This technique predicts the preferred orientation of a molecule when bound to a target, such as a receptor or enzyme. For this compound, this could involve docking it into the active site of a known cancer-related protein to predict its binding affinity and interaction patterns. nih.gov

| Descriptor Type | Examples | Relevance for this compound |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Predicting reactivity, interaction with biological targets, and corrosion inhibition potential. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Determining fit in enzyme active sites and on material surfaces. |

| Hydrophobic | LogP | Predicting pharmacokinetic properties (ADME). |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reactions, including the synthesis and transformation of this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, characterize transient intermediates, and determine the structures and energies of transition states.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations. For the synthesis of this compound, DFT calculations could be employed to model the key bond-forming steps, such as the cyclization reaction to form the pyrimidine ring. These calculations can provide valuable insights into the reaction's feasibility, predict the optimal reaction conditions, and explain the observed regioselectivity and stereoselectivity. researchgate.net

For instance, in a proposed synthesis, computational modeling could compare different reaction pathways to determine which one has the lowest activation energy barrier, thus being the most kinetically favorable. The transition state for the rate-determining step can be located and its geometry and vibrational frequencies calculated. This information is crucial for understanding the factors that control the reaction rate and for designing more efficient synthetic routes. nih.gov

Furthermore, computational modeling can be used to study the reactivity of this compound itself. For example, the mechanism of electrophilic or nucleophilic substitution on the pyrimidine ring can be investigated. By modeling the approach of a reagent and calculating the energy changes along the reaction coordinate, researchers can predict the most likely sites of reaction and the nature of the products formed.

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Modeling synthetic pathways and reactivity. | Reaction feasibility, optimal conditions, transition state structures, reaction kinetics. |

| Transition State Theory | Calculating reaction rates from transition state properties. | Understanding factors controlling reaction speed and efficiency. |

| Reaction Coordinate Analysis | Mapping the energy profile of a reaction. | Identifying intermediates, transition states, and predicting product formation. |

Adsorption Energy and Configuration Studies on Surfaces (e.g., Corrosion Inhibition)

The potential of pyrimidine derivatives as corrosion inhibitors for various metals has been extensively studied using computational methods. These studies provide a strong basis for predicting the performance of this compound in this application. The effectiveness of an organic corrosion inhibitor is largely determined by its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.

Computational techniques such as DFT and molecular dynamics (MD) simulations are employed to investigate the adsorption process at the atomic level. researchgate.netresearchgate.net DFT calculations can determine the most stable adsorption configuration of the inhibitor molecule on a specific metal surface, such as iron or copper. srce.hrrsc.org These calculations also provide the adsorption energy, which is a key indicator of the strength of the interaction between the inhibitor and the metal. A more negative (stronger) adsorption energy generally correlates with better inhibition efficiency. mdpi.com

For this compound, it is expected that the nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group would act as active centers for adsorption, donating electrons to the vacant d-orbitals of the metal. The methyl groups may also contribute to the adsorption through van der Waals interactions. MD simulations can provide a dynamic picture of the inhibitor molecules at the metal-solution interface. These simulations can model the behavior of a large number of inhibitor molecules in the presence of a corrosive medium, showing how they arrange themselves on the surface to form a protective film. researchgate.netresearchgate.net

Quantum chemical parameters calculated using DFT, such as the HOMO and LUMO energies, can also provide insights into the inhibition mechanism. A high HOMO energy indicates a greater tendency to donate electrons to the metal surface, while a low LUMO energy suggests an ability to accept electrons from the metal. The energy gap between HOMO and LUMO (ΔE) is also an important parameter, with a smaller gap often correlating with higher inhibition efficiency. srce.hriapchem.org

| Parameter | Significance in Corrosion Inhibition | Predicted Trend for Pyrimidine Derivatives |

| Adsorption Energy (E_ads) | Strength of inhibitor-metal interaction. | More negative values indicate stronger adsorption and better inhibition. mdpi.com |

| E_HOMO | Electron-donating ability. | Higher values correlate with better inhibition efficiency. srce.hrresearchgate.net |

| E_LUMO | Electron-accepting ability. | Lower values can indicate a stronger bond with the metal. |

| Energy Gap (ΔE) | Reactivity of the inhibitor molecule. | Smaller values often suggest higher inhibition efficiency. rsc.org |

| Dipole Moment (μ) | Polarity of the molecule. | Higher values may lead to stronger electrostatic interactions with the surface. |

Chemical Reactivity, Mechanism Studies, and Chemical Transformations

Reactions with Hydroxyl Radicals and Adduct Formation

The reaction of pyrimidine (B1678525) derivatives with hydroxyl radicals (•OH) is of significant interest, particularly in the context of radiation chemistry and oxidative damage. Studies on compounds structurally related to 4-Methoxy-5,6-dimethylpyrimidine, such as 2-amino-4-methoxy-6-methyl pyrimidine (AMMP), provide insight into these mechanisms. researchgate.net

The reaction of •OH with substituted pyrimidines is typically very fast, with second-order rate constants in the range of (2-9) x 10⁹ dm³ mol⁻¹ s⁻¹ at a near-neutral pH. researchgate.net The primary mechanism involves the addition of the hydroxyl radical to the C(5) or C(6) position of the pyrimidine ring, forming radical adducts. For pyrimidines with a methoxy (B1213986) group, like AMMP, the initial attack of the •OH radical predominantly forms a non-oxidizing C(6)-yl-C(5)OH radical adduct at neutral pH. researchgate.net

However, under basic conditions (e.g., pH 10.5), a base-catalyzed dehydration reaction can occur. This converts the initially formed, non-oxidizing C(6)-yl-C(5)OH adduct into an oxidizing C(5)-yl-C(6)OH adduct. researchgate.net This transformation is a key feature for pyrimidines that possess a keto or hydroxy group at the C(4) position, but the influence of a methoxy group at C(4) on this specific pathway is a subject of ongoing investigation. researchgate.net

Table 1: Rate Constants for the Reaction of Hydroxyl Radicals with Various Pyrimidine Derivatives

| Compound | Rate Constant (k) in dm³ mol⁻¹ s⁻¹ |

|---|---|

| 2-amino-4-methyl pyrimidine (AMP) | (2-9) x 10⁹ |

| 2-amino-4,6-dimethyl pyrimidine (ADMP) | (2-9) x 10⁹ |

| 2-amino-4-methoxy-6-methyl pyrimidine (AMMP) | (2-9) x 10⁹ |

| 2-amino-4-hydroxy-6-methyl pyrimidine (AHMP) | (2-9) x 10⁹ |

| 4,6-dihydroxy-2-methyl pyrimidine (DHMP) | (2-9) x 10⁹ |

Investigation of Proton Transfer Complexes

Ring Transformations and Rearrangement Reactions

The pyrimidine ring can undergo significant transformations and rearrangements, particularly when activated by substituents and subjected to strong nucleophiles.

A notable transformation is observed in the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine. rsc.org Initially, the methoxy group is displaced to form 4-hydrazino-5-nitropyrimidine. In the presence of excess hydrazine, this intermediate undergoes a complex ring transformation, yielding 3-amino-4-nitropyrazole. This type of conversion of a pyrimidine into a pyrazole (B372694) is a significant rearrangement. rsc.org

More general studies show that pyrimidine derivatives can undergo ring opening and recyclization. For instance, 4-chloropyrimidines react with potassium amide in liquid ammonia, where the initial attack of the amide ion occurs at the C(6) position. wur.nl This leads to the formation of an anionic adduct, followed by ring-opening through the cleavage of the C(5)-C(6) bond. The resulting open-chain intermediate can then recyclize to form a different heterocyclic system, such as an s-triazine. wur.nl While this example involves a chloro leaving group, it illustrates a fundamental reactivity pattern of the pyrimidine ring that could be relevant for methoxypyrimidines under different conditions.

Molecular rearrangements have also been documented for other related compounds, such as 4-methyl-5-n-propyl-2,6-dimethoxypyrimidine and 4-methyl-5-n-butyl-2,6-dimethoxypyrimidine, highlighting the potential for structural isomerization in this class of compounds. acs.orgacs.org

Reactivity Towards Various Organic and Inorganic Reagents (e.g., Amines, Hydroxides, Sulfinic Acids)

The methoxy group at the C4 position of the pyrimidine ring is a key site for nucleophilic substitution reactions.

Studies on the related compound 4,6-dimethoxy-5-nitropyrimidine (B100634) demonstrate its reactivity with methylhydrazine. In a pyridine (B92270) solvent, this reaction is anomalous and leads to the formation of 4-hydrazino-6-hydroxypyrimidine, indicating that not only substitution but also hydrolysis of a methoxy group can occur. oregonstate.edu A proposed intermediate in this reaction is the methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine, which then reacts with methylhydrazine. oregonstate.edu

The synthesis of methoxypyrimidines often involves the reaction of a corresponding chloropyrimidine with sodium methoxide (B1231860). This nucleophilic aromatic substitution (SNAr) reaction highlights the reactivity of the pyrimidine ring towards alkoxides, which are strong nucleophiles. The reverse reaction, the displacement of the methoxy group by other nucleophiles, is therefore also a plausible pathway, as seen in the reactions with hydrazine. rsc.org

Oxidation and Reduction Chemistry

Oxidation: The pyrimidine ring and its substituents can undergo oxidation under various conditions. Generally, pyrimidines can be oxidized by strong oxidizing agents to form the corresponding pyrimidine oxides. The oxidation of methoxy-substituted heterocyclic compounds can also specifically target the methoxy group. For example, studies on the oxidation of methoxy-substituted flavones by cytochrome P450 enzymes show that a primary metabolic pathway is O-demethylation, converting the methoxy group into a hydroxyl group. nih.gov 4'-Methoxyflavone, for instance, is oxidized to 4'-hydroxyflavone. nih.gov It is plausible that this compound could undergo similar enzymatic or chemical O-demethylation.

Reduction: Reduction reactions of pyrimidine derivatives can be achieved using standard methods such as catalytic hydrogenation, often with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This process can lead to the reduction of the pyrimidine ring itself, yielding various reduced pyrimidine derivatives. The specific products would depend on the reaction conditions and the substitution pattern of the pyrimidine ring.

Table 2: Summary of Compound Names Mentioned

| Compound Name | Abbreviation (if applicable) |

|---|---|

| This compound | - |

| 2-amino-4-methyl pyrimidine | AMP |

| 2-amino-4,6-dimethyl pyrimidine | ADMP |

| 2-amino-4-methoxy-6-methyl pyrimidine | AMMP |

| 2-amino-4-hydroxy-6-methyl pyrimidine | AHMP |

| 4,6-dihydroxy-2-methyl pyrimidine | DHMP |

| 4-methoxy-5-nitropyrimidine | - |

| 4-hydrazino-5-nitropyrimidine | - |

| 3-amino-4-nitropyrazole | - |

| Potassium amide | - |

| s-triazine | - |

| 4-methyl-5-n-propyl-2,6-dimethoxypyrimidine | - |

| 4-methyl-5-n-butyl-2,6-dimethoxypyrimidine | - |

| 4,6-dimethoxy-5-nitropyrimidine | - |

| Methylhydrazine | - |

| 4-hydrazino-6-hydroxypyrimidine | - |

| Sodium methoxide | - |

| 4'-Methoxyflavone | - |

| 4'-hydroxyflavone | - |

Coordination Chemistry of 4 Methoxy 5,6 Dimethylpyrimidine Derivatives

Design and Synthesis of Metal Coordination Complexes Utilizing Pyrimidine (B1678525) Ligands

The synthesis of metal complexes using pyrimidine-based ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, is crucial for obtaining crystalline products. For instance, the synthesis of transition metal complexes with a related ligand, [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] (MPB), involved the reaction of the ligand with various metal chlorides (Cu²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Hg²⁺) to form complexes with a general formula of [M(MPB)₂Cl₂] researchgate.net. Similarly, lanthanide complexes are often prepared by refluxing a solution of the ligand and the corresponding metal chloride in ethanol (B145695) nih.gov.

The design of complexes with 4-methoxy-5,6-dimethylpyrimidine would involve considering the pyrimidine ring as a monodentate or bidentate bridging ligand, coordinating through one or both of its nitrogen atoms. The synthesis process would likely involve dissolving the this compound ligand and a selected metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol, methanol (B129727), or acetonitrile, followed by heating under reflux to facilitate the complexation reaction nih.govnih.gov. The isolation of the final product often involves cooling the reaction mixture to induce precipitation, followed by filtration, washing, and drying nih.gov. The specific stoichiometry of the resulting complex would depend on the metal-to-ligand ratio used and the coordination preference of the metal ion.

Structural Characterization of Metal-Ligand Complexes (e.g., using X-ray Diffraction)

While specific crystal structures for complexes of this compound are not available, data from analogous structures provide insight into expected coordination geometries. For example, metal complexes of [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] were proposed to have an octahedral geometry around the central metal ion researchgate.net. Similarly, studies on Zn(II) and Co(II) complexes with ortho-substituted pyridine (B92270) ligands, such as 2-methylpyridine, revealed distorted tetrahedral geometries where the metal cation is coordinated by two pyridine ligands and two thiocyanato anions rsc.org. The coordination environment in such complexes is highly dependent on the metal ion and the steric bulk of the ligand.

Table 1: Common Characterization Techniques for Metal-Pyrimidine Complexes

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, crystal packing nih.gov. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, unit cell parameters, structure of microcrystalline materials rsc.org. |

| FT-IR Spectroscopy | Identification of functional groups and confirmation of ligand coordination to the metal ion nih.gov. |

| UV-Vis Spectroscopy | Information on the electronic transitions within the complex researchgate.net. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the ligand's structure in solution and changes upon complexation. |

| Elemental Analysis | Determination of the elemental composition and confirmation of the empirical formula. |

Influence of Steric and Electronic Effects of Methoxy (B1213986) and Methyl Groups on Coordination Modes

The coordination behavior of this compound is significantly influenced by the electronic and steric properties of its substituents. These factors dictate the ligand's donor strength, the stability of the resulting metal-ligand bond, and the geometry of the final complex nih.govrsc.org.

Electronic Effects: The methoxy group (-OCH₃) at the 4-position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This effect increases the electron density on the pyrimidine ring, particularly on the nitrogen atoms. The enhanced electron density makes the nitrogen atoms more basic and stronger Lewis donors, leading to the formation of more stable coordination bonds with metal ions.

Table 2: Predicted Effects of Substituents on Coordination

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Coordination |

| Methoxy (-OCH₃) | 4 | Electron-donating (resonance) | Minimal | Enhances Lewis basicity of N atoms, strengthens metal-ligand bond. |

| Methyl (-CH₃) | 5 | Weakly electron-donating (inductive) | Moderate | Creates steric hindrance, may influence coordination geometry and prevent multidentate binding. |

| Methyl (-CH₃) | 6 | Weakly electron-donating (inductive) | Moderate | Creates steric hindrance around the N1 atom, influencing ligand approach and complex geometry. |

Exploration of Self-Assembly in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands mdpi.com. The modular nature of MOFs allows for the tuning of their structure and properties by carefully selecting the metal nodes and organic linkers escholarship.org. Pyrimidine derivatives are attractive candidates for use as linkers in MOFs due to their ability to form strong coordination bonds and their rigid structures.

For example, a 3D MOF has been successfully synthesized using pyrimidine-4,6-dicarboxylate and lead(II) ions, resulting in a complex and unprecedented topology mdpi.com. In this structure, the pyrimidine-based ligand acts as a multidentate linker, connecting multiple metal centers to form a robust framework.

While there are no specific reports on the use of this compound in MOF synthesis, its structure suggests potential as a monodentate or bidentate linker. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, while the methoxy and methyl groups would project into the pores of the resulting framework. These functional groups could influence the MOF's properties, such as its porosity, surface area, and host-guest interactions nih.gov. The steric bulk of the methyl groups would likely play a significant role in dictating the final topology and pore dimensions of the MOF. The synthesis would typically involve solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a sealed vessel to promote the self-assembly of the crystalline framework mdpi.com.

Potential for Catalytic Applications of Pyrimidine-Metal Complexes

Metal complexes containing pyrimidine and related N-heterocyclic ligands have shown promise in a variety of catalytic applications. The ability to tune the electronic and steric environment around the metal center by modifying the ligand structure is key to controlling the catalytic activity and selectivity mdpi.com.

For example, copper(II) complexes with Schiff base ligands have been used as efficient catalysts for the reduction of 4-nitrophenol (B140041) mdpi.com. Molybdenum-based complexes have demonstrated high efficiency in the oxidative desulfurization of model fuels mdpi.com. Furthermore, metalloporphyrin MOFs have been employed as heterogeneous catalysts for the cycloaddition of CO₂ with epoxides mdpi.com.

Metal complexes of this compound could potentially exhibit catalytic activity in similar transformations. The electron-rich nature of the pyrimidine ring, enhanced by the methoxy group, could increase the electron density at the metal center, which can be beneficial for certain catalytic cycles, such as oxidative addition steps. Conversely, the steric hindrance from the methyl groups could create a specific pocket around the active site, potentially leading to enhanced selectivity in catalytic reactions. The development of such complexes could lead to new, efficient, and selective catalysts for a range of organic transformations.

Investigations of Biological Activity Mechanisms Focus on Non Clinical in Vitro Studies

Molecular Target Identification and Enzymatic Inhibition Profiles (In Vitro)

There is currently no publicly available research detailing the specific enzymatic inhibition profile of 4-Methoxy-5,6-dimethylpyrimidine.

Kinase Inhibition Mechanisms

No studies were found that investigated the potential for this compound to act as a kinase inhibitor. While various other pyrimidine (B1678525) derivatives have been explored as kinase inhibitors, there is no specific data on the activity of this compound against any known kinase.

Inhibition of Nucleic Acid Synthesis Enzymes (e.g., DNA/RNA Polymerases)

Information regarding the effect of this compound on nucleic acid synthesis enzymes, such as DNA and RNA polymerases, is not available in the current scientific literature.

Acetyl-CoA Carboxylase Inhibition

No in vitro studies have been published that assess the inhibitory activity of this compound against acetyl-CoA carboxylase.

Dipeptidyl Peptidase-IV Inhibition

While some research exists on 5-methoxypyrimidine (B27851) derivatives as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors, no specific data has been published for this compound. nih.gov

Cellular Pathway Modulation in Biological Systems (In Vitro)

There is a lack of published research on the effects of this compound on cellular pathways in in vitro models.

Antiproliferative Activity in Cellular Models

No studies have been identified that evaluate the antiproliferative effects of this compound in any cancer or other cellular models. Research on the antiproliferative activity of other pyrimidine-based compounds, such as thieno[2,3-d]pyrimidine (B153573) derivatives, has been conducted, but this does not provide direct information on the activity of this compound. mdpi.comnih.gov

An article focusing on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature detailing the specific biological activities for this compound, as outlined in the provided structure, did not yield any relevant results.

Specifically, no information was found regarding:

Interaction with Cellular Adhesion Molecules: There is no available in vitro data describing the interaction of this compound with cellular adhesion molecules.

Structure-Activity Relationship (SAR) Studies: No SAR studies in biological contexts for this compound were identified.

Agricultural and Environmental Applications: Research on the biological activity of this compound in applications such as plant growth regulation or herbicidal efficacy is not present in the available literature.

Antimicrobial Efficacy: There are no in vitro studies detailing the antimicrobial efficacy of this compound against specific microorganisms.

Therefore, it is not possible to create a scientifically accurate article that adheres to the strict outline and content requirements provided.

Advanced Research Avenues and Prospective Applications

Rational Design and Synthesis of Hybrid Molecules and Conjugates Incorporating the 4-Methoxy-5,6-dimethylpyrimidine Moiety

The strategy of creating hybrid molecules by covalently linking two or more distinct pharmacophores is a powerful approach in modern drug discovery. nih.govnih.gov This method aims to develop agents with improved efficacy, better target selectivity, or novel mechanisms of action, potentially overcoming challenges like drug resistance. nih.gov The pyrimidine (B1678525) nucleus is a well-established pharmacophore in anticancer therapy, and its incorporation into hybrid structures is an area of active investigation. nih.govnih.gov

The rational design of new hybrids could strategically utilize the this compound moiety as a key building block. Its methoxy (B1213986) group can influence solubility and metabolic stability, while the dimethyl-substituted ring provides a specific scaffold for further functionalization. For instance, following principles from existing research, this pyrimidine core could be linked to other bioactive fragments such as chalcones, morpholine, or even other heterocyclic systems like purines or thiazoles to generate novel chemical entities. nih.govnih.govmdpi.com

A series of pyrimidine-morpholine hybrids has been synthesized and shown to possess significant cytotoxic potential against various cancer cell lines. nih.gov Similarly, conjugates of pyrimidines with benzoxazine (B1645224) have been explored for antiviral activity. nih.gov These studies provide a blueprint for how the this compound scaffold could be integrated into new molecular designs, aiming for enhanced biological performance.

Table 1: Examples of Pyrimidine-Based Hybrid Molecules and Conjugates

| Hybrid/Conjugate Type | Component Moieties | Intended Application | Reference |

|---|---|---|---|

| Pyrimidine-Morpholine Hybrid | Pyrimidine and Morpholine | Anticancer | nih.gov |

| Pyrimidine-Benzoxazine Conjugate | Pyrimidine and 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govresearchgate.netbenzoxazine | Antiviral | nih.gov |

| Thiazole-Pyrimidine Hybrid | 3,4,5-trimethoxyphenyl thiazole (B1198619) and Pyrimidine | Anticancer | mdpi.com |

| Pyrimidine-Chalcone Hybrid | Pyrimidine and Chalcone | Anticancer | nih.gov |

| Purine-Pyrimidine Hybrid | Purine and Pyrimidine | Anticancer | nih.gov |

Exploration of Supramolecular Interactions and Co-crystal Formation for Material Science Applications

Supramolecular chemistry, which focuses on non-covalent interactions, is pivotal for the development of new materials with tailored properties. Pharmaceutical cocrystals, which consist of an active pharmaceutical ingredient and a neutral coformer held together by non-covalent bonds, have gained significant attention for their ability to modify physicochemical properties like solubility and stability. nih.govnih.gov

The pyrimidine ring is an excellent candidate for forming such supramolecular assemblies due to its nitrogen atoms, which can act as hydrogen bond acceptors. Studies on related pyrimidine derivatives have revealed robust hydrogen-bonding patterns, such as the self-complementary base pairing that generates R₂²(8) ring motifs via N-H···O or N-H···N bonds. nih.gov These interactions can be further organized into more complex ribbons and sheets, stabilized by additional forces like π-π stacking. nih.gov

Research on 2-amino-4,6-dimethylpyrimidine (B23340) has successfully demonstrated its ability to form co-crystals with dicarboxylic acids, confirming that the dimethylpyrimidine core can direct supramolecular assembly. rsc.org Given its structural similarity, this compound is a promising candidate for co-crystal engineering. The pyrimidine nitrogens and the oxygen atom of the methoxy group can serve as hydrogen bond acceptors, enabling the formation of predictable supramolecular synthons with appropriate coformers. The exploration of its co-crystal landscape could lead to new materials with applications in pharmaceuticals and materials science.

Table 2: Supramolecular Interactions in Pyrimidine-Based Crystal Structures

| Pyrimidine Derivative | Coformer/Counterion | Key Supramolecular Interactions | Resulting Motif/Array | Reference |

|---|---|---|---|---|

| 5-Fluorocytosine (5FC) | Sulfanilate/Sulfanilic acid | N-H···O and N-H···N hydrogen bonds | R₂²(8), R₄⁴(22), R₆⁶(36) ring motifs | nih.gov |

| 2,4,6-Triaminopyrimidinium (TAP) | 3-Nitrobenzoate | N-H···O and N-H···N hydrogen bonds | R₂²(8) homosynthon, DADA array | nih.gov |

| 2-amino-4,6-dimethylpyrimidine (DMP) | p-xylylene-bis(thioacetic) acid (p-XBTA) | Hydrogen bonding | Multicomponent co-crystals | rsc.org |

| Carbamazepine (contains a pyrimidine-like ring) | Saccharin | Hydrogen bonding | Polymorphic co-crystals | researchgate.net |

Development as Fluorescent Probes and Dyes in Biological Systems

Pyrimidine derivatives are key components in the design of advanced fluorescent materials. researchgate.net While the pyrimidine ring itself is not inherently fluorescent, it can be incorporated into larger conjugated systems to create potent fluorophores. tsijournals.com Many such dyes are based on a "push-pull" architecture, where the electron-deficient pyrimidine ring acts as the electron acceptor, and is conjugated to an electron-donating group. researchgate.netnih.gov This design allows for fine-tuning of photophysical properties, including absorption and emission wavelengths.

Recent research has produced a variety of pyrimidine-based fluorescent systems:

Bioimaging Agents: CF₃-substituted pyrimidines have been developed for bioimaging lipid droplets, demonstrating aggregation-induced emission (AIE) behavior. nih.gov

Ion Probes: A novel nih.govresearchgate.netacademicjournals.orgtriazolo[1,5-a]pyrimidine derivative was synthesized as a highly specific and sensitive fluorescent probe for detecting Fe³⁺ ions in living cells. nih.gov

Solvatochromic Dyes: Pyrimidine-based diboron (B99234) complexes exhibit positive solvatochromism, meaning their fluorescence color changes with solvent polarity, making them useful for sensing applications. nih.gov

Bacterial Detection: A pyrimidine-based sensor was fabricated into fluorescent organic nanoparticles (FONPs) that could selectively detect the bacterium Pseudomonas aeruginosa. nih.gov

The this compound scaffold could serve as the electron-accepting core for new fluorescent probes. By strategically adding electron-donating groups to the pyrimidine ring or by extending its conjugation, it should be possible to design novel dyes. The methoxy group, being an electron-donating substituent, would modulate the electronic properties of the pyrimidine acceptor, offering a route to fine-tune the resulting probe's fluorescence characteristics for specific applications in biological imaging.

Table 3: Photophysical Properties of Selected Fluorescent Pyrimidine Derivatives

| Derivative Type | Emission Wavelength (λem) | Quantum Yield (ΦF) | Application | Reference |

|---|---|---|---|---|

| Spirofluorene-substituted pyrimidines | 399–406 nm (in solution) | 0.37–0.63 | Blue light emission | researchgate.net |

| CF₃-Substituted Pyrimidines | 406–481 nm | up to 0.33 (in solution) | Lipid droplet bioimaging | nih.gov |

| nih.govresearchgate.netacademicjournals.orgtriazolo[1,5-a]pyrimidine amide | Not specified | Not specified (fluorescence quenching) | Fe³⁺ ion detection | nih.gov |

| Pyrimidine-based Diboron Complex (Cyano derivative) | 551–710 nm (solvent dependent) | Not specified | Solvatochromic dye | nih.gov |

Applications in Corrosion Inhibition and Surface Chemistry

The use of organic heterocyclic compounds as corrosion inhibitors is a practical and effective method for protecting metals in acidic environments. academicjournals.orgelectrochemsci.org Pyrimidine derivatives have shown significant promise in this area, demonstrating high inhibition efficiencies for metals like steel and copper. nih.govresearchgate.nettandfonline.com

The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. academicjournals.orgelectrochemsci.org This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the pyrimidine ring) and π-electrons, which can interact with the vacant d-orbitals of the metal. nih.gov Studies using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have confirmed this process. The addition of pyrimidine inhibitors typically increases the charge-transfer resistance (Rct) and decreases the double-layer capacitance (Cdl), indicating the formation of an insulating layer on the surface. electrochemsci.orgtandfonline.com Furthermore, many pyrimidine derivatives act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. nih.govtandfonline.com

The structure of this compound, containing two nitrogen heteroatoms, a π-conjugated system, and an oxygen atom in the methoxy group, possesses all the key features required for an effective corrosion inhibitor. These atoms can serve as active centers for adsorption onto a metal surface. Future research could involve experimental and computational studies to quantify its inhibition efficiency and to elucidate the specific adsorption mechanism on various metal surfaces.

Table 4: Performance of Pyrimidine Derivatives as Corrosion Inhibitors

| Inhibitor Type | Metal | Corrosive Medium | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine-bichalcophene derivatives | Copper | 1 M HNO₃ | Inhibition efficiency up to 99.14%; acts as a mixed-type inhibitor. | nih.gov |

| Four pyrimidine derivatives (PPDs) | Mild Steel | 1 M HCl | Inhibition efficiency increases with concentration; acts as a mixed-type, predominantly cathodic inhibitor. | tandfonline.com |

| 2,6-Dimethylpyrimidine-2-amine derivatives | Carbon-Steel | 2M HCl | Adsorption on the steel surface obeys the Langmuir isotherm. | electrochemsci.org |

| General Pyrimidine Derivatives | Ferrous alloys | Aqueous acid | Inhibition occurs via film formation by adsorption on the metal surface. | academicjournals.org |

Role in Sensing Technologies and Analytical Methodologies

Building on their fluorescent properties, pyrimidine derivatives are being developed into sophisticated sensors and analytical tools for detecting a wide range of analytes. nih.govnih.gov The core principle of these sensors often relies on the ability of the pyrimidine's heteroatoms to act as a binding or chelation site for a target species. mdpi.com This binding event triggers a measurable signal, most commonly a change in fluorescence intensity (either "turn-on" or "turn-off"). nih.gov

This approach has led to the creation of highly selective chemosensors. For example, a pyrimidine-based probe demonstrated rapid and specific detection of Fe³⁺ ions, even in the presence of other competing metal ions. nih.gov In another application, pyrimidine-based nanoparticles were used as a fluorescent probe for the selective detection of Pseudomonas aeruginosa bacteria, with a low detection limit of 46 colony-forming units (CFU). nih.gov Closely related pyridine (B92270) derivatives have been used to create fluorescence array sensors capable of identifying multiple toxic heavy metal ions in water. mdpi.com

The this compound structure is a viable starting point for designing new chemosensors. The two nitrogen atoms of the pyrimidine ring, along with the oxygen of the methoxy group, could form a coordination pocket for specific metal ions or other analytes. By functionalizing this core with a signaling unit (such as a fluorophore), it is feasible to develop novel analytical methodologies for environmental monitoring or biological diagnostics. Theoretical studies also support the potential use of nanostructures to detect pyrimidine molecules, opening another avenue for sensor design. researchgate.net

Table of Mentioned Compounds

Q & A

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.

- Solvent Effects : Use COSMO-RS models to predict solvation energies and reaction pathways in different solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.